5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid
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Overview
Description
5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxy group, and a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base like potassium carbonate.
Attachment of the Carbamoylamino Group: The carbamoylamino group is attached through a reaction with cyanamide in the presence of a catalyst such as triethylamine.
Formation of the Acetamido Group: The acetamido group is introduced through the reaction of the chromen-2-one derivative with acetic anhydride and a base like pyridine.
Final Coupling Reaction: The final coupling reaction involves the reaction of the intermediate with 2-amino-5-carbamoylaminopentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can take place at the carbamoylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicine, this compound has shown promise as a therapeutic agent. Its potential anti-inflammatory, antioxidant, and anticancer properties are being investigated in preclinical studies.
Industry
In industry, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
5-(Carbamoylamino)-2-[2-(4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid: Lacks the methoxy group.
5-(Carbamoylamino)-2-[2-(5-methoxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid: Lacks one of the methyl groups.
5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]butanoic acid: Has a shorter carbon chain.
Uniqueness
The uniqueness of 5-(Carbamoylamino)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-YL)acetamido]pentanoic acid lies in its specific combination of functional groups and structural features The presence of both the methoxy and carbamoylamino groups, along with the chromen-2-one core, imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C20H25N3O7 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25N3O7/c1-10-7-14(29-3)17-11(2)12(19(27)30-15(17)8-10)9-16(24)23-13(18(25)26)5-4-6-22-20(21)28/h7-8,13H,4-6,9H2,1-3H3,(H,23,24)(H,25,26)(H3,21,22,28)/t13-/m1/s1 |
InChI Key |
HSMNRTPMYHAXHZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(CCCNC(=O)N)C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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